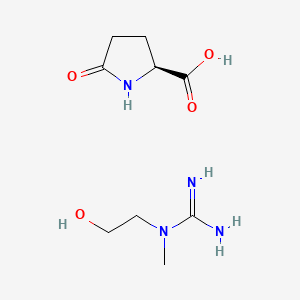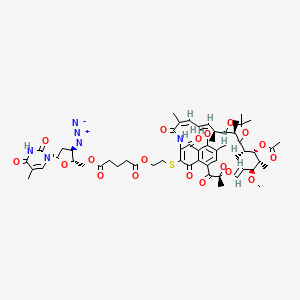
3-(O-5''-(3''-azido-3''-deoxythymidine)2'-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S is a complex organic compound that combines the properties of azidothymidine (AZT) and rifamycin S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S involves multiple steps. The key starting materials include azidothymidine and rifamycin S. The synthesis typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of rifamycin S are protected using isopropylidene groups.
Formation of Glutaryloxyethylthio Linker: A glutaryloxyethylthio linker is introduced to connect azidothymidine to rifamycin S.
Coupling Reaction: The azidothymidine derivative is coupled with the rifamycin S derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may yield amine derivatives with different pharmacological properties.
Aplicaciones Científicas De Investigación
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S has several scientific research applications:
Chemistry: The compound is used in studies related to synthetic organic chemistry and reaction mechanisms.
Biology: It is used in biological studies to understand its interaction with cellular components and its effects on cellular processes.
Medicine: The compound is investigated for its potential antiviral and antibacterial properties, particularly against HIV and bacterial infections.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S involves its interaction with specific molecular targets:
Molecular Targets: The compound targets viral reverse transcriptase and bacterial RNA polymerase.
Pathways Involved: It inhibits the replication of viral and bacterial genetic material by interfering with the enzymes responsible for nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Azidothymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
Rifamycin S: An antibiotic used to treat bacterial infections.
Uniqueness
3-(O-5’‘-(3’‘-azido-3’‘-deoxythymidine)2’-glutaryloxyethylthio)21,23-O,O-isopropylidene-rifamycin S combines the properties of both azidothymidine and rifamycin S, making it unique in its dual antiviral and antibacterial activity. This dual functionality makes it a promising candidate for the development of broad-spectrum therapeutic agents.
Propiedades
Número CAS |
191153-02-3 |
|---|---|
Fórmula molecular |
C57H70N6O19S |
Peso molecular |
1175.3 g/mol |
Nombre IUPAC |
1-O-[2-[[(7S,9E,11S,12R,13R,14R,15R,19S,20S,21E,23Z,32R)-13-acetyloxy-2-hydroxy-11-methoxy-3,7,12,14,17,17,20,24,32-nonamethyl-6,25,29,31-tetraoxo-8,16,18,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.115,19.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaen-28-yl]sulfanyl]ethyl] 5-O-[[(2R,3R,5S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] pentanedioate |
InChI |
InChI=1S/C57H70N6O19S/c1-26-15-13-16-27(2)53(71)59-43-45(68)41-40(46(69)51(43)83-22-21-75-38(65)17-14-18-39(66)76-25-36-34(61-62-58)23-37(79-36)63-24-28(3)54(72)60-55(63)73)42-50(30(5)44(41)67)82-57(11,52(42)70)77-20-19-35(74-12)29(4)48(78-33(8)64)32(7)49-31(6)47(26)80-56(9,10)81-49/h13,15-16,19-20,24,26,29,31-32,34-37,47-49,67H,14,17-18,21-23,25H2,1-12H3,(H,59,71)(H,60,72,73)/b15-13+,20-19+,27-16-/t26-,29+,31+,32-,34+,35-,36-,37-,47-,48+,49+,57-/m0/s1 |
Clave InChI |
YXYCRJPUSBNQKZ-UNWIHDMNSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@H]5[C@@H]([C@H]1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OC[C@H]6[C@@H](C[C@H](O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C5C(C1OC(O5)(C)C)C)C)OC(=O)C)C)OC)C)C)O)SCCOC(=O)CCCC(=O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)N=[N+]=[N-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


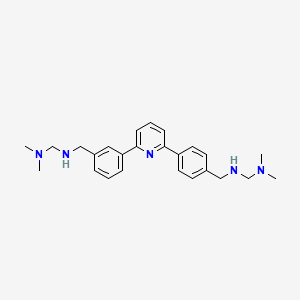
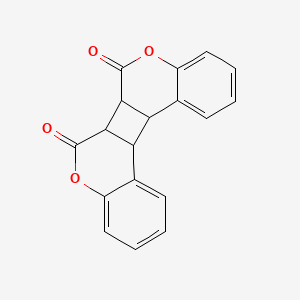
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)

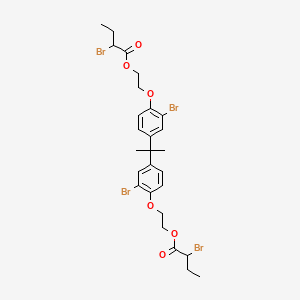


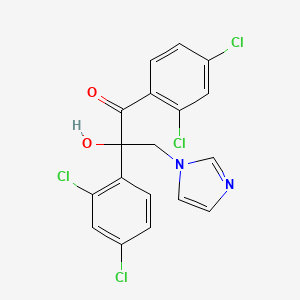

![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)



